molecular formula C16H14F3NO B1329122 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine CAS No. 946784-24-3

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine

Cat. No.: B1329122
CAS No.: 946784-24-3
M. Wt: 293.28 g/mol
InChI Key: WNOTUGCTMKTISZ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine is an organic compound characterized by its unique structure, which includes an indene moiety linked to a trifluoromethyl-substituted phenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions starting from suitable precursors such as 2-phenyl-1,3-butadiene.

    Attachment of the Phenylamine Group: This step often involves nucleophilic aromatic substitution (S_NAr) reactions where the phenylamine group is introduced.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) under conditions that promote electrophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the phenylamine, converting it to an amine.

    Substitution: The phenylamine group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br_2) or chlorine (Cl_2) under controlled conditions.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs targeting specific pathways. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1H-inden-5-yloxy)-3-methylphenylamine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(2,3-Dihydro-1H-inden-5-yloxy)-3-chlorophenylamine: Contains a chlorine atom instead of a trifluoromethyl group.

    4-(2,3-Dihydro-1H-inden-5-yloxy)-3-nitrophenylamine: Features a nitro group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its analogs. These characteristics can make it more effective in certain applications, particularly in medicinal chemistry where such properties are desirable for drug development.

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOTUGCTMKTISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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